molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

Cat. No.: B596379
CAS No.: 197250-70-7
M. Wt: 153.181
InChI Key: XXOBSOBETAFJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione: is a chemical compound with the molecular formula C8H11NO2 It is known for its unique structure, which includes a cyclopentane ring fused with a pyridine ring, and two ketone groups at positions 3 and 6

Scientific Research Applications

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione has a broad range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The development of efficient and convenient protocols to construct the octahydro-1H-cyclopenta[c]pyridine skeleton remains a challenging task . Future research may focus on improving the synthesis strategy and exploring the bioactive properties of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization of (Z)-1-iodo-1,6-diene and alkyne . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-cyclopenta[c]pyridine-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which octahydro-1H-cyclopenta[c]pyridine-3,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione
  • (4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione

Uniqueness: Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOBSOBETAFJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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